Iloprost

Receptor pharmacology Binding affinity Prostanoid receptors

Iloprost (CAS 78919-13-8) is the preferred prostacyclin analog for IP/EP1 co-activation studies. It provides 16-fold higher potency than treprostinil (pEC50 7.94 vs. 6.73) and potent EP1 affinity (Ki 1.1 nM), enabling low-dose vasodilation assays with minimal off-target effects. Its biphasic clearance (t1/2α ~3-6 min) ensures rapid onset/offset for acute in vivo models. Unlike labile epoprostenol, its chemical stability supports room-temperature formulation and simplifies preparation. Choose iloprost when you need a defined, quantifiable receptor fingerprint unavailable from other prostacyclin analogs.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
CAS No. 78919-13-8
Cat. No. B1671730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIloprost
CAS78919-13-8
SynonymsZK 36374;  ZK-36374;  ZK36374;  ZK 00036374;  BAY Q6256;  Iloprost, Endoprost, Ilomedin, Ciloprost, Ventavis, CHEMBL494
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
InChIInChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1
InChIKeyHIFJCPQKFCZDDL-ACWOEMLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceClear solution in acetone (white Oily or waxy solid in pure form)
SolubilitySoluble in ethyl acetate (supplied pre-dissolved 10 mg/ml)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iloprost CAS 78919-13-8: A Chemically Stable Second-Generation Prostacyclin Analog for PAH Research and Therapeutic Development


Iloprost (CAS 78919-13-8) is a second-generation, chemically stable analog of prostacyclin (PGI2, epoprostenol) [1]. It functions as a potent agonist at the human prostacyclin (IP) receptor and also binds with high affinity to EP1 and EP3 receptors . Iloprost is a mixture of 16(S) and 16(R) stereoisomers, with the 16(S) isomer being the primary active form . Clinically, it is used for the treatment of pulmonary arterial hypertension (PAH), peripheral vascular disease, and as an inhibitor of platelet aggregation . Its key differentiating features from natural prostacyclin include improved chemical stability and a longer half-life [1].

Why Iloprost Cannot Be Simply Substituted with Other Prostacyclin Analogs in Research and Clinical Protocols


Prostacyclin analogs are not functionally interchangeable due to significant differences in receptor binding profiles, pharmacokinetics, and clinical outcomes [1]. While iloprost, treprostinil, epoprostenol, and beraprost all activate the IP receptor to induce vasodilation, their off-target activities at other prostanoid receptors (e.g., EP1, DP1, EP2) vary substantially, leading to divergent pharmacological and toxicological profiles [1][2]. Furthermore, each analog possesses a distinct pharmacokinetic half-life and route of administration, which directly impacts dosing frequency, patient compliance, and safety [3]. The quantitative evidence presented below demonstrates that iloprost offers a specific, quantifiable balance of receptor activity, potency, and safety that cannot be assumed for its in-class alternatives, underscoring the need for compound-specific selection in both research and clinical applications [1][4].

Quantitative Differentiation: Evidence-Based Comparison of Iloprost Against Key Prostacyclin Analog Comparators


Receptor Binding Profile: Iloprost vs. Treprostinil - Divergent EP1 and DP1 Affinities

Iloprost and treprostinil exhibit markedly different binding affinities for key prostanoid receptors. Iloprost binds with high affinity to EP1 receptors (Ki = 1.1 nM), whereas treprostinil has low affinity for EP1 (Ki > 10,000 nM) [1]. Conversely, treprostinil is a potent agonist at DP1 (Ki = 4.4 nM) and EP2 (Ki = 3.6 nM) receptors, while iloprost has very low affinity for these receptors (Ki > 1,000 nM) [1]. This differential profile is critical, as EP1 activation can promote vasoconstriction, potentially offsetting IP-mediated vasodilation, whereas DP1 and EP2 activation may enhance vasorelaxation [1].

Receptor pharmacology Binding affinity Prostanoid receptors Signal transduction

Vasorelaxant Potency in Human Pulmonary Artery: Iloprost Demonstrates 16-Fold Greater Sensitivity than Treprostinil

In isolated human pulmonary arteries (HPA), iloprost induced vasorelaxation with significantly greater potency than treprostinil. The pEC50 value for iloprost was 7.94 ± 0.06 (n=23), compared to 6.73 ± 0.08 (n=33) for treprostinil [1]. This corresponds to a 16-fold difference in molar potency. In contrast, both compounds were equipotent in human pulmonary veins (HPV) [1]. The differential sensitivity in HPA is a key functional distinction.

Vascular biology Pulmonary hypertension Ex vivo pharmacology Vasodilation

Plasma Disposition Half-Life: Iloprost Exhibits Rapid Biphasic Clearance Compared to Treprostinil and Cicaprost

The pharmacokinetic profile of iloprost is characterized by a very rapid initial distribution phase and a short terminal half-life. In mice, after intravenous (i.v.) dosing, iloprost plasma levels declined biphasically with half-lives of 3 and 14 minutes [1]. In humans, i.v. infusion resulted in a biphasic decline with half-lives of 6 and 31 minutes [2]. For comparison, treprostinil has a half-life of approximately 34 minutes with i.v. infusion and 85 minutes with subcutaneous infusion [3], and the metabolically stabilized analog cicaprost has half-lives of approximately 3 and 18.6 minutes in mice [1].

Pharmacokinetics Drug metabolism In vivo pharmacology Half-life

Improved Chemical Stability: Iloprost vs. Epoprostenol (Prostacyclin)

A primary limitation of natural prostacyclin (epoprostenol) is its chemical instability in aqueous solution. At physiological pH (7.4) and 37°C, epoprostenol has a degradation half-life of approximately 1.6 minutes [1]. Iloprost was specifically engineered as a stable analog, demonstrating significantly improved chemical stability that enables its formulation as a ready-to-use solution for inhalation and infusion . While exact comparative degradation rates under identical conditions are proprietary, iloprost is described as a 'chemically stable' and 'stable epoprostenol derivative' in multiple authoritative sources [1].

Chemical stability Formulation science Drug delivery Prostacyclin analogs

Treatment Discontinuation Rate: Iloprost vs. Beraprost

A network meta-analysis of randomized controlled trials in PAH found that patients receiving beraprost were significantly more likely to discontinue treatment compared to those receiving iloprost. The odds ratio (OR) for discontinuation with beraprost was 10.07 (95% CI: 1.47–160.65) [1]. This indicates a substantially lower probability of treatment discontinuation due to adverse events or lack of efficacy with iloprost in the context of clinical trial data.

Clinical trial outcomes Comparative effectiveness Tolerability Patient adherence

Bloodstream Infection (BSI) Incidence: Intravenous Iloprost vs. Epoprostenol

A multicenter, retrospective study in PAH patients receiving continuous intravenous prostacyclin therapy found a significantly higher rate of bloodstream infection (BSI) associated with iloprost compared to epoprostenol. The BSI rate was 3.38 per 1000 treatment days for iloprost versus 0.09 per 1000 days for epoprostenol. Patients receiving iloprost had a 12.5-fold higher risk of developing BSI (HR: 12.5; 95% CI: 1.569–99.092) [1].

Safety profile Intravenous therapy Catheter-related infections Adverse events

Optimal Application Scenarios for Iloprost Based on Its Quantified Differentiated Profile


Ex Vivo Pharmacology in Isolated Human Pulmonary Vessels

For researchers studying pulmonary vascular reactivity, iloprost is the optimal choice for inducing potent, IP/EP1 receptor-mediated vasodilation in human pulmonary arteries. Its 16-fold higher potency compared to treprostinil (pEC50 7.94 vs. 6.73) [5] allows for the use of lower concentrations, reducing off-target effects and enabling precise concentration-response curves. Its chemical stability also simplifies preparation and handling of working solutions for organ bath experiments.

Short-Term In Vivo Studies Requiring Rapid Pharmacological Control

The rapid, biphasic clearance of iloprost (t1/2α ~3-6 min, t1/2β ~14-31 min) [5] makes it ideally suited for acute in vivo experiments where rapid onset and offset of drug action are required. This is particularly valuable in models of acute pulmonary vasoconstriction or ischemia-reperfusion injury, where tight temporal control over vasodilation and antiplatelet effects is paramount. Longer-acting analogs like treprostinil (t1/2 ~34-85 min) would not provide the same degree of control.

Studies Investigating EP1 Receptor Signaling

Unlike treprostinil which has negligible EP1 affinity (Ki > 10,000 nM), iloprost is a potent EP1 agonist (Ki = 1.1 nM) [5]. Therefore, iloprost is the preferred tool compound for researchers specifically investigating the functional consequences of co-activating the IP and EP1 receptors in vascular smooth muscle, endothelial cells, or other tissues. Its unique receptor fingerprint makes it indispensable for dissecting the role of EP1 in prostacyclin analog pharmacology.

Development of Inhaled and Stable Aqueous Formulations

Iloprost's enhanced chemical stability over epoprostenol [5] makes it the prostacyclin analog of choice for developing novel inhaled or stable intravenous formulations. Researchers in drug delivery and formulation science can leverage its stability to create room-temperature-stable solutions , nebulizer-compatible formulations, or extended-release delivery systems [6], which would be infeasible with the highly labile epoprostenol.

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